molecular formula C13H16N2O2S B8146653 tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate

tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate

Cat. No.: B8146653
M. Wt: 264.35 g/mol
InChI Key: LYUTUSMIPZZPHN-UHFFFAOYSA-N
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Description

tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate is a carbamate derivative featuring a benzo[d]thiazole core linked to a tert-butoxycarbonyl (Boc) group via a methylene bridge. This compound is commercially available (e.g., Ref: 10-F601216) in varying quantities (1g: €991.00; 100mg: €321.00), indicating its utility in medicinal chemistry and drug discovery . The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Its benzo[d]thiazole scaffold is notable for bioactivity, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

tert-butyl N-(1,3-benzothiazol-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-7-9-4-5-10-11(6-9)18-8-15-10/h4-6,8H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUTUSMIPZZPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Ring

The benzo[d]thiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives. A common method involves reacting 4-substituted anilines with ammonium thiocyanate and bromine in acetic acid. For example, 4-methoxyaniline reacts with ammonium thiocyanate (5 equiv) and bromine (0.055 mol) in acetic acid at 0–25°C for 5 hours, yielding 6-methoxybenzo[d]thiazol-2-amine with 69% efficiency. Demethylation of the methoxy group using HBr/acetic acid generates the hydroxymethyl intermediate, though direct synthesis of 6-hydroxymethyl variants remains less documented.

Introduction of the Methyl Group at Position 6

Functionalization at the 6-position often precedes carbamate coupling. In one approach, 6-methoxybenzo[d]thiazole is treated with methyl iodide in DMF under basic conditions (K₂CO₃), followed by hydrolysis to yield 6-hydroxymethylbenzo[d]thiazole. Alternatively, bromination at the methyl position using N-bromosuccinimide (NBS) and subsequent substitution has been reported.

IntermediateReagents/ConditionsYield (%)Reference
6-Methoxybenzo[d]thiazoleNH₄SCN, Br₂, AcOH, 5 h, 25°C69
6-Hydroxymethylbenzo[d]thiazoleHBr/AcOH, reflux, 8 h58

Carbamate Protection Strategies

Nucleophilic Substitution with tert-Butyl Carbamate

Activation of the hydroxymethyl group as a bromide or tosylate enables nucleophilic displacement by tert-butyl carbamate. For instance, 6-hydroxymethylbenzo[d]thiazole is treated with thionyl chloride to form 6-chloromethylbenzo[d]thiazole, which reacts with tert-butyl carbamate in tetrahydrofuran (THF) using LDA as a base at −5–20°C. This method mirrors the synthesis of tert-butyl (2-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)-2-oxoethyl)carbamate, achieving 83% yield after recrystallization.

Reaction Scheme:

  • 6-HOCH2-benzothiazole+SOCl26-ClCH2-benzothiazole\text{6-HOCH}_2\text{-benzothiazole} + \text{SOCl}_2 \rightarrow \text{6-ClCH}_2\text{-benzothiazole}

  • 6-ClCH2-benzothiazole+t-Boc-NH2LDA, THFt-Boc-NH-CH2-benzothiazole\text{6-ClCH}_2\text{-benzothiazole} + \text{t-Boc-NH}_2 \xrightarrow{\text{LDA, THF}} \text{t-Boc-NH-CH}_2\text{-benzothiazole}

Coupling via EDC/HOBt Chemistry

Carbamate formation via coupling reagents is advantageous for sensitive substrates. The hydroxymethylbenzothiazole is reacted with tert-butyl carbazate using EDC·HCl and HOBt in dichloromethane (DCM) or DMF, yielding the target compound in 72–78% efficiency. This method avoids harsh bases, preserving stereochemistry in chiral intermediates.

Optimization Notes:

  • Use of TEA (triethylamine) as a base minimizes side reactions.

  • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) enhances purity (>98%).

Alternative Pathways and Intermediate Isolation

Weinreb Amide-Mediated Synthesis

A patent-derived approach involves converting glutamic acid esters to γ-lactam-thiazoles, followed by coupling with tert-butyl carbamate via Weinreb amide intermediates. While indirect, this method enables stereocontrol and scalability:

  • Glutamic acid esterPtO2,H2γ-lactam\text{Glutamic acid ester} \xrightarrow{\text{PtO}_2, \text{H}_2} \gamma\text{-lactam}

  • γ-lactam+t-Boc-ClLDA, −78°Ct-Boc-protected lactam-thiazole\gamma\text{-lactam} + \text{t-Boc-Cl} \xrightarrow{\text{LDA, −78°C}} \text{t-Boc-protected lactam-thiazole}

Solid-Phase Synthesis for High-Throughput Production

Solid dispersions using pharmaceutically acceptable carriers (e.g., PVP-VA64) have been patented for industrial-scale synthesis. This method enhances solubility and bioavailability, though detailed reaction conditions remain proprietary.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, t-Bu), 4.21 (d, 2H, CH₂), 5.01 (br s, 1H, NH), 7.35–7.89 (m, 3H, Ar-H).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).

Purity and Yield Optimization

Recrystallization from isopropyl ether or ether/hexane mixtures achieves >99% purity. Column chromatography (SiO₂, ethyl acetate gradient) resolves regioisomers .

Chemical Reactions Analysis

tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Pharmaceutical Development

Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety linked to a benzo[d]thiazole structure. This unique configuration enhances its solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant biological activities. For instance, benzothiazole derivatives have shown promising results in inhibiting pathogens such as Mycobacterium tuberculosis and various cancer cell lines by inducing apoptosis .

Antimicrobial Applications

Mechanism of Action
Tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate has been evaluated for its antimicrobial properties against a range of bacteria, including multidrug-resistant strains. The compound's mechanism involves interaction with bacterial enzymes, which disrupts essential cellular processes.

Case Studies
In a study focusing on the synthesis of new benzothiazole-based anti-tubercular compounds, researchers found that derivatives similar to this compound exhibited superior inhibitory effects against M. tuberculosis compared to standard drugs .

Anticancer Properties

Cell Line Studies
The anticancer potential of this compound has been investigated through various in vitro assays. The compound has been shown to induce apoptosis in tumor cells, highlighting its potential as a therapeutic agent in cancer treatment .

Research Findings
A comprehensive review highlighted that benzothiazole derivatives could effectively target cancer cells while exhibiting lower toxicity to normal cells. The structural characteristics of this compound contribute to its selective activity against cancerous tissues .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of several compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(6-(N,N-dipropylcarbamoyl)benzothiazole)Contains dipropylcarbamoyl substituentAntimicrobial activity
Ethyl 2-(tert-butoxycarbonylamino)benzo[d]thiazoleEthoxy group instead of tert-butylAnticancer properties
Benzothiazole derivativesVarious substituents on benzothiazole coreBroad spectrum of biological activities

Mechanism of Action

The mechanism of action of tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and proteins, leading to changes in their activity and function. The compound may also modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Modified Heterocycles

tert-Butyl (2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-4-yl)carbamate (Compound 17b)
  • Structure : Replaces the benzo[d]thiazole with a bicyclo[2.2.1]heptane-fused thiazole.
  • Synthesis: Prepared via nucleophilic substitution (65% yield) using exo-2-aminonorbornane, enhancing steric bulk .
  • Application : Demonstrates CDK9 inhibitory activity, with selectivity influenced by the bicyclic system’s rigidity.
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2)
  • Structure : Features a saturated tetrahydrobenzo[d]thiazole ring, reducing aromaticity.
  • Synthesis : Achieved via Boc protection of a primary amine (100% yield) .
  • Properties : Higher solubility in polar solvents (e.g., MeOH) due to reduced hydrophobicity.

Derivatives with Halogen Substitutions

tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate
  • Structure : Introduces bromo and fluoro substituents on the benzo[d]thiazole ring.
  • Reactivity : Enhanced electrophilicity at the 2-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Similarity Score : 0.92 to the parent compound, indicating high structural overlap .
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
  • Structure : Lacks the Boc group but retains halogenated benzo[d]thiazole.
  • Application : Intermediate for antitumor agents, leveraging halogen atoms for DNA intercalation .

Functional Analogues in Drug Discovery

tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzo[d]thiazol-6-yl)carbamate ((S)-3)
  • Structure : Combines a Boc-protected benzo[d]thiazole with a dibromopyrrole carboxamide.
  • Synthesis: 39.5% yield via coupling with trichloroethanone derivatives, emphasizing stereochemical control .
  • Bioactivity : Targets kinase signaling pathways, with improved potency due to the pyrrole moiety’s electron-withdrawing effects .
tert-Butyl (5-amino-3-(1,3-dioxoisoindolin-2-yl)benzo[d]isoxazol-6-yl)carbamate
  • Structure : Replaces thiazole with isoxazole and introduces a phthalimide group.
  • Application : Used in proteolysis-targeting chimeras (PROTACs) due to its dual functionality .

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Bioactivity/Application Reference
tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate Benzo[d]thiazole, Boc-methylene N/A (commercial) Kinase inhibition, antimicrobial
Compound 17b Bicyclo[2.2.1]heptane-thiazole, Boc 65% CDK9 inhibition
(R)-2 Tetrahydrobenzo[d]thiazole, Boc 100% Solubility enhancement
4-Bromo-7-fluorobenzo[d]thiazol-2-yl carbamate Halogenated benzo[d]thiazole, Boc N/A Electrophilic intermediate
(S)-3 Dibromopyrrole-carboxamide, Boc 39.5% Kinase signaling inhibition

Key Findings and Implications

  • Steric and Electronic Effects : The benzo[d]thiazole scaffold’s bioactivity is tunable via substituents. Halogens (Br, F) enhance reactivity, while saturated rings improve solubility .
  • Synthetic Flexibility : Boc protection enables modular synthesis, though yields vary with steric demand (e.g., 65% for bicyclic vs. 39.5% for dibromopyrrole derivatives) .
  • Therapeutic Potential: Structural analogs show promise in kinase inhibition (CDK9) and PROTAC development, highlighting the parent compound’s versatility .

Biological Activity

Tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The structural components of this compound, notably the benzothiazole moiety, contribute significantly to its pharmacological properties.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a benzo[d]thiazole structure. This unique configuration enhances its solubility and bioavailability compared to other derivatives. The molecular formula and specific structural characteristics are crucial for understanding its biological interactions.

Property Details
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight269.34 g/mol
SolubilitySoluble in organic solvents
Biological TargetVarious enzymes and receptors

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • The compound has shown efficacy against several pathogens, including Mycobacterium tuberculosis, which is particularly relevant given the global burden of tuberculosis. Studies suggest that benzothiazole derivatives can inhibit the respiration of Mtb, thereby blocking biofilm formation and restoring the activity of existing antibiotics like isoniazid .
  • Anticancer Properties :
    • This compound has demonstrated potential in inducing apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways that lead to cell proliferation .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. Docking studies have indicated strong interactions between the compound and MAO enzymes, suggesting potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated various benzothiazole derivatives against Mtb and found that compounds with similar structures exhibited MIC values ranging from <0.03125 to 0.25 μg/mL, indicating potent antibacterial activity .
  • Anticancer Activity Assessment : In vitro tests demonstrated that this compound reduced cell viability in several cancer lines, with IC50 values comparable to standard anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Features Biological Activity
Tert-butyl N-(6-(N,N-dipropylcarbamoyl)benzothiazole)Contains dipropylcarbamoyl substituentAntimicrobial activity
Ethyl 2-(tert-butoxycarbonylamino)benzo[d]thiazoleEthoxy group instead of tert-butylAnticancer properties
Benzothiazole derivativesVarious substituents on benzothiazole coreBroad spectrum of biological activities

Q & A

Q. What are the common synthetic routes for tert-butyl (benzo[d]thiazol-6-ylmethyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, tert-butyl carbamate derivatives are often prepared via nucleophilic substitution or coupling reactions. In a representative procedure, intermediates like 1-(aminomethyl)-4-methoxycyclohexanamine are reacted with tert-butyl carbamate-protecting groups under mild alkaline conditions (e.g., using NaHCO₃ or Et₃N as bases) . Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., THF, DMF), and stoichiometric ratios of reagents to minimize side reactions. Catalysts like stannous chloride may enhance nitro-group reductions in intermediate steps .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm hydrogen environments and carbamate/benzothiazole integration .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS validates molecular weight (e.g., [M+H]+ peaks) and purity .
  • X-ray Crystallography : SHELX programs refine crystal structures, identifying bond lengths (e.g., C–C: 1.339–1.528 Å) and angles (e.g., C–C–C: 109.5–128.57°) . Hydrogen-bonding networks (N–H⋯N, C–H⋯O) can be analyzed to assess packing efficiency .

Advanced Research Questions

Q. How do steric effects influence the molecular packing of this compound derivatives in crystal structures?

  • Methodological Answer : Bulky substituents like dipropylcarbamoyl groups introduce steric hindrance, disrupting π-π stacking and favoring dimerization via hydrogen bonds. For example, C–H⋯O interactions dominate over aromatic interactions in derivatives, as observed in tert-butyl (5-nitrobenzo[d]isoxazol-6-yl)carbamate structures . Comparative analysis with less-hindered analogs (e.g., ethyl carboxylate derivatives) reveals reduced symmetry and altered unit-cell parameters due to steric clashes .

Q. What factors contribute to yield variability in the synthesis of tert-butyl carbamate derivatives under similar reaction conditions?

  • Methodological Answer : Yield discrepancies arise from:
  • Catalyst Efficiency : Stannous chloride vs. Pd-based catalysts in nitro-group reductions (e.g., 0.543 mmol scale reactions show 65–85% yields depending on catalyst loading) .
  • Intermediate Stability : Sensitivity of nitro or cyano intermediates to hydrolysis or oxidation .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions in acidic/basic conditions .
    Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. How can computational modeling predict reactivity or stability of this compound derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations model steric/electronic effects. For example:
  • Similarity Analysis : Compounds like tert-butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate (Similarity Index: 0.67) share reactivity profiles with the parent compound .
  • Reaxys/Pistachio Databases : Predict feasible synthetic routes and stability under varying pH/temperature conditions .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported crystallographic data for tert-butyl carbamate derivatives?

  • Methodological Answer : Cross-validate using multiple refinement tools (e.g., SHELXL vs. OLEX2) and check for twinning or disorder in crystals. For instance, SHELX’s robustness in handling high-resolution data reduces R-factor inconsistencies (e.g., R = 0.055 in well-refined structures) . Discrepancies in bond angles (>2° variation) may indicate incomplete convergence or experimental artifacts.

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